molecular formula C22H19N3OS B3469586 3-(benzylthio)-5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole

3-(benzylthio)-5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B3469586
M. Wt: 373.5 g/mol
InChI Key: SSZGXGUFAAHHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MIND4-19 involves several steps, starting with the preparation of the core structure, which is a thiazole-containing compound. The synthetic route typically includes the following steps:

    Formation of the Thiazole Ring: This involves the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.

    Substitution Reactions: The thiazole ring is then subjected to various substitution reactions to introduce the phenyl and phenoxymethyl groups.

    Final Assembly:

Industrial Production Methods

Industrial production of MIND4-19 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

MIND4-19 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

MIND4-19 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of Sirtuin 2 and its effects on cellular processes.

    Biology: Employed in research to understand the role of Sirtuin 2 in cellular aging and metabolism.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Huntington’s disease.

    Industry: Utilized in the development of new therapeutic agents targeting Sirtuin 2 .

Mechanism of Action

MIND4-19 exerts its effects by inhibiting the activity of Sirtuin 2. Sirtuin 2 is involved in the deacetylation of histones and other proteins, which plays a crucial role in regulating gene expression and cellular processes. By inhibiting Sirtuin 2, MIND4-19 can modulate these processes, leading to potential therapeutic effects in diseases such as Huntington’s disease .

Comparison with Similar Compounds

MIND4-19 is unique in its potent inhibition of Sirtuin 2 compared to other similar compounds. Some similar compounds include:

MIND4-19 stands out due to its specific inhibition of Sirtuin 2 and its potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

3-benzylsulfanyl-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-4-10-18(11-5-1)17-27-22-24-23-21(16-26-20-14-8-3-9-15-20)25(22)19-12-6-2-7-13-19/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZGXGUFAAHHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(benzylthio)-5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole
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3-(benzylthio)-5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole
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3-(benzylthio)-5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.